2-(3-Nitrobenzyl)furan
Description
2-(3-Nitrobenzyl)furan is a nitro-substituted furan derivative characterized by a benzyl group attached to the furan ring at the 2-position, with a nitro (-NO₂) group at the meta position of the benzyl moiety.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C11H9NO3/c13-12(14)10-4-1-3-9(7-10)8-11-5-2-6-15-11/h1-7H,8H2 |
InChI Key |
KETUWBNIZYFNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- 2-(2-Nitrobenzyl)furan : Positional isomer with the nitro group at the ortho position on the benzyl ring.
- 2-(3-Oxo-3-phenylprop-1-enyl)furan : Features an α,β-unsaturated ketone substituent instead of a nitrobenzyl group.
- 2,3-Benzofuran : A fused bicyclic compound lacking the nitrobenzyl substituent.
- 3-Bromofuran : Bromine substituent at the 3-position of the furan ring.
Table 1: Structural Comparison
The electron-withdrawing nitro group also increases the compound’s polarity relative to non-nitro analogs like 2,3-benzofuran.
Toxicological Profiles
Table 3: Toxicity Data
The nitro group in this compound may alter toxicity compared to furan derivatives with ketone or halogen substituents. For example, 2-(3-Oxo-3-phenylprop-1-enyl)furan exhibits a steep dose-response curve for hepatic effects, suggesting nitro-substituted analogs warrant similar scrutiny .
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